molecular formula C9H16O3 B2828814 2-(3-Methoxy-2,2-dimethylcyclobutyl)acetic acid CAS No. 2248406-62-2

2-(3-Methoxy-2,2-dimethylcyclobutyl)acetic acid

Cat. No.: B2828814
CAS No.: 2248406-62-2
M. Wt: 172.224
InChI Key: JIXJVFKLFUWCIU-UHFFFAOYSA-N
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Description

“2-(3-Methoxy-2,2-dimethylcyclobutyl)acetic acid” is a chemical compound with the CAS Number: 2248406-62-2 . It has a molecular weight of 172.22 . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16O3/c1-9(2)6(5-8(10)11)4-7(9)12-3/h6-7H,4-5H2,1-3H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is an oil . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • The study of arylalkanol radical cations provides insights into the mechanisms of side-chain fragmentation, which is relevant for understanding the reactivity of compounds like 2-(3-Methoxy-2,2-dimethylcyclobutyl)acetic acid in oxidative conditions (Baciocchi et al., 1996).
  • Research on the synthesis of novel indole-benzimidazole derivatives demonstrates the versatility of indole carboxylic acids in creating complex heterocyclic structures, highlighting the potential for synthesizing related compounds (Wang et al., 2016).
  • The study of 5-Methoxyindole-3-acetic acid's crystal structure by X-ray diffraction reveals the importance of molecular geometry in determining the properties and reactivity of methoxy-substituted acetic acids (Sakaki et al., 1975).

Structural and Molecular Studies

  • Analysis of (3-Methoxyphenyl)acetic acid's crystalline structure illustrates the influence of methoxy and acetic acid groups on molecular conformation and intermolecular interactions, relevant for understanding the behavior of similar compounds (Choudhury & Row, 2002).
  • Investigations into the rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones to form methoxytropolones and furans explore the reactivity of methoxy-substituted compounds under acidic conditions, which could inform the chemical transformations of this compound (Williams et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(3-methoxy-2,2-dimethylcyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)6(5-8(10)11)4-7(9)12-3/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXJVFKLFUWCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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